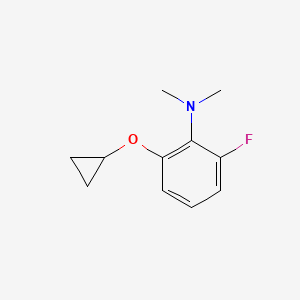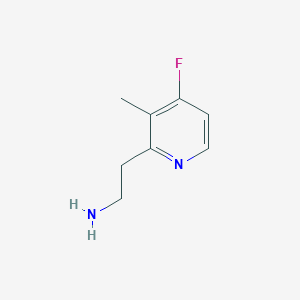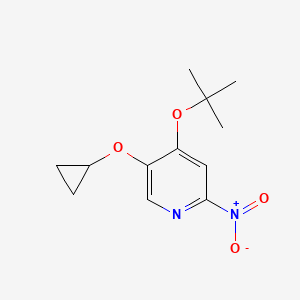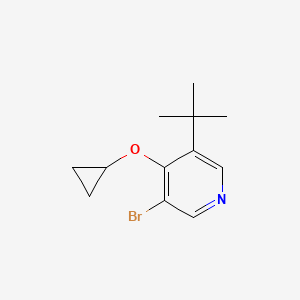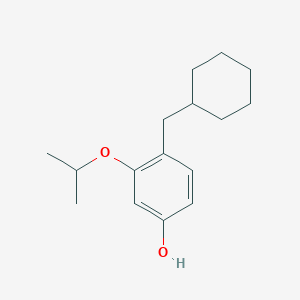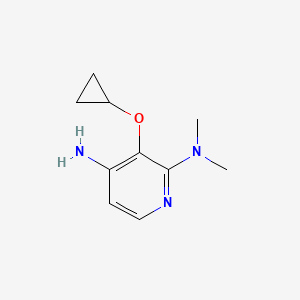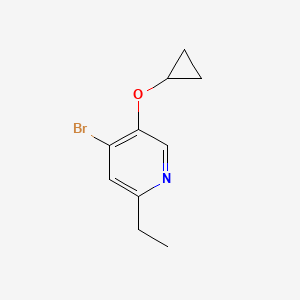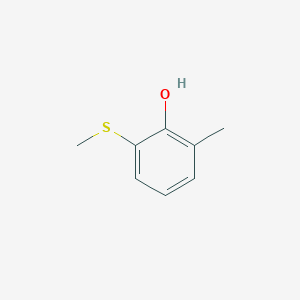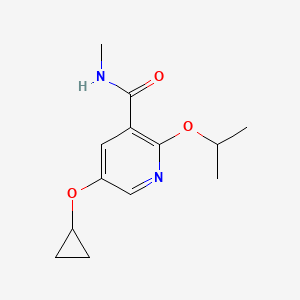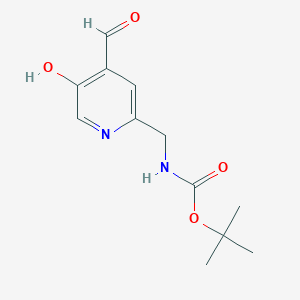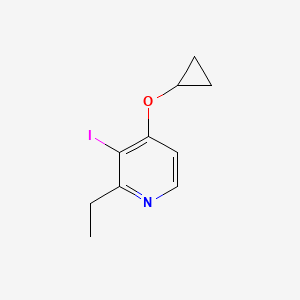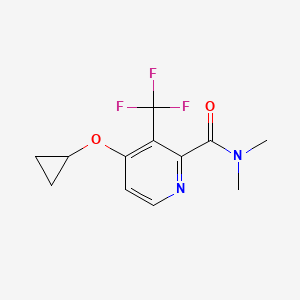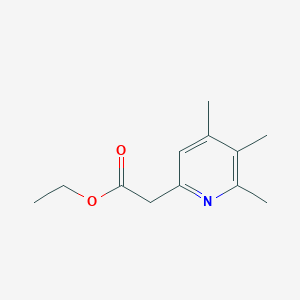
Ethyl (4,5,6-trimethylpyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4,5,6-trimethylpyridin-2-YL)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4,5,6-trimethylpyridin-2-YL)acetate typically involves the esterification of 4,5,6-trimethylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4,5,6-trimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4,5,6-trimethylpyridine-2-carboxylic acid.
Reduction: 4,5,6-trimethylpyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl (4,5,6-trimethylpyridin-2-YL)acetate is primarily related to its ability to interact with various molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Ethyl (4,5,6-trimethylpyridin-2-YL)acetate can be compared with other similar compounds such as:
Ethyl 2-(pyridin-4-yloxy)acetate: Another ester with a pyridine ring, but with different substitution patterns.
Ethyl (4-(acetylamino)-2,3,5-trimethylphenoxy)acetate: A compound with a similar ester moiety but different aromatic substitution.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: A structurally related compound with a piperidine ring.
Propiedades
Número CAS |
1393545-41-9 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 2-(4,5,6-trimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-12(14)7-11-6-8(2)9(3)10(4)13-11/h6H,5,7H2,1-4H3 |
Clave InChI |
MTSBOIPKCNWUHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C(=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


